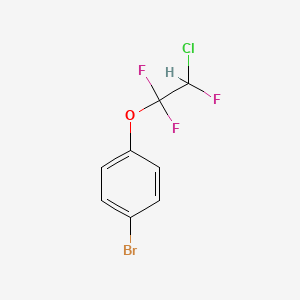
(1,1-difluoro-2-isocyanatoethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-difluoro-2-isocyanatoethyl)benzene is an organic compound with the molecular formula C9H7F2NO It contains a benzene ring substituted with a difluoroisocyanatoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-difluoro-2-isocyanatoethyl)benzene typically involves the introduction of the difluoroisocyanatoethyl group to a benzene ring. One common method is through the reaction of benzene with a difluoromethylating agent followed by the introduction of an isocyanate group. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and isolation of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1,1-difluoro-2-isocyanatoethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The difluoroisocyanatoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
(1,1-difluoro-2-isocyanatoethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (1,1-difluoro-2-isocyanatoethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The difluoroisocyanatoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The pathways involved may include inhibition of enzyme activity or alteration of protein structure.
Comparison with Similar Compounds
Similar Compounds
(1,1-difluoro-2-isocyanatoethyl)benzene: Unique due to the presence of both difluoro and isocyanate groups.
(1,1-difluoroethyl)benzene: Lacks the isocyanate group, leading to different reactivity and applications.
(2-isocyanatoethyl)benzene:
Properties
CAS No. |
2649014-69-5 |
|---|---|
Molecular Formula |
C9H7F2NO |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



